Lipophilicity Enhancement vs Non-Fluorinated Pyridines
The presence of the 4-trifluoromethyl group in 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine is associated with a calculated consensus Log Po/w of 1.7 . In contrast, a structurally related analog lacking this group, 2-amino-3-methoxypyridine, has a predicted cLogP of approximately 0.1-0.3 [1]. This quantifiable difference in lipophilicity is consistent with the known effect of trifluoromethyl substitution in increasing membrane permeability and oral bioavailability in drug-like molecules [2].
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | Consensus Log Po/w = 1.7 |
| Comparator Or Baseline | 2-Amino-3-methoxypyridine (non-fluorinated analog) predicted cLogP ~0.1-0.3 |
| Quantified Difference | ~1.4-1.6 log unit increase in lipophilicity |
| Conditions | Calculated log P values (SwissADME / vendor data); consensus Log Po/w is average of iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT |
Why This Matters
Higher lipophilicity translates to improved passive membrane permeability and potential for oral bioavailability, a key criterion for prioritizing building blocks in oral drug discovery programs.
- [1] PubChem. (n.d.). 2-Amino-3-methoxypyridine (Compound Summary). View Source
- [2] Nbinno. (2025). The Role of Trifluoromethyl Pyridines in Modern Drug Discovery. View Source
